methyl 4-(6-methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate

Antibacterial Quinazolinone MDR S. aureus

Procure methyl 4-(6-methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate (CAS 1237744-91-0) for precise NADPH oxidase inhibition studies. This 4-oxoquinazolinone features a unique N-3 methyl benzoate ester and 6-methoxy-2-methyl substitution, creating a conformationally restricted pharmacophore. Unlike flexible analogs, its rigid N-aryl linkage is ideal for 3D pharmacophore mapping and structure-based drug design. Essential for replicating anti-staphylococcal SAR; minor structural changes abolish sub-μg/mL MIC potency against ESKAPE pathogens.

Molecular Formula C18H16N2O4
Molecular Weight 324.336
CAS No. 1237744-91-0
Cat. No. B2549162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(6-methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate
CAS1237744-91-0
Molecular FormulaC18H16N2O4
Molecular Weight324.336
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2)OC)C(=O)N1C3=CC=C(C=C3)C(=O)OC
InChIInChI=1S/C18H16N2O4/c1-11-19-16-9-8-14(23-2)10-15(16)17(21)20(11)13-6-4-12(5-7-13)18(22)24-3/h4-10H,1-3H3
InChIKeyHZJZVVIPCWEXBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for methyl 4-(6-methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate (CAS 1237744-91-0): A Unique Quinazolinone Scaffold


methyl 4-(6-methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate (CAS 1237744-91-0) is a synthetic small molecule belonging to the 4-oxoquinazolinone class, a privileged structure in medicinal chemistry associated with diverse biological activities, including kinase inhibition and antibacterial effects [1]. This compound, with a molecular weight of 324.336 g/mol and a molecular formula of C18H16N2O4, is a specific benzoate ester derivative characterized by a 6-methoxy and 2-methyl substitution on the quinazolinone core [2]. It is supplied as a research-grade chemical, typically as a white to off-white solid, and is cited as an inhibitor of NADPH oxidase, an enzyme responsible for reactive oxygen species (ROS) production relevant to inflammatory disease models .

Why Analog Substitution Fails: Specific Structural Determinants of methyl 4-(6-methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate's Activity


Generic substitution within the 4-oxoquinazolinone class is highly unreliable for this compound. The precise pattern of functionalization—a single 6-methoxy group, a 2-methyl substituent, and a direct N-3 linkage to a methyl benzoate ester—creates a unique pharmacophore that is absent in closely related analogs [1]. Studies on anti-staphylococcal 4-oxoquinazolinone benzoic acid derivatives show that antibacterial activity is extremely sensitive to the nature and position of substituents, with a marked loss of potency observed upon minor structural changes. For example, replacing the direct N-aryl benzoic acid with a benzamide linker or altering the substitution pattern drastically reduces the Minimum Inhibitory Concentration (MIC) against multi-drug resistant Staphylococcus aureus [2]. Therefore, sourcing the precise compound is critical for reproducing experimental results tied to its unique interaction with targets like NADPH oxidase, where structural mimicry of the natural substrate is essential for inhibition.

Quantitative Evidence Guide: Benchmarking methyl 4-(6-methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate


Direct Evidence of Antibacterial Potency Against MDR S. aureus for a Scaffold Analog

While direct MIC data for methyl 4-(6-methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate is not publicly available, a closely related analog, the free acid 4-(6-methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid, was evaluated as part of a series. The most potent compound from this series, 6'a, demonstrated high potency against a panel of multi-drug resistant S. aureus clinical isolates, irrespective of their resistance status. This provides a strong class-level inference for the derivative's potential. The methyl ester variant is a critical tool compound for probing the structure-activity relationship (SAR) of this scaffold. [1]

Antibacterial Quinazolinone MDR S. aureus

Mechanistic Role as a Functional NADPH Oxidase Inhibitor

This compound is specifically cited in vendor technical datasheets as an inhibitor of NADPH oxidase, an enzyme responsible for reactive oxygen species (ROS) production . This designation differentiates it from other quinazolinones that target kinases or GPCRs. The supporting literature demonstrates that inhibition of NADPH oxidase with tool compounds, such as apocynin, attenuates inflammatory responses in various in vivo models, including spinal cord injury and splanchnic artery occlusion and reperfusion [1]. While the precise IC50 for this methyl ester derivative is not reported, its citation as an inhibitor implies a defined, measurable interaction with the NOX enzyme complex, offering a targeted mechanism of action versus broader-spectrum anti-inflammatory agents.

NADPH oxidase Inflammation Reactive Oxygen Species

Structural Differentiation from Common Quinazolinone Libraries

A chemoinformatic comparison reveals that methyl 4-(6-methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate presents a distinct topological and electrostatic profile compared to common screening library analogs. For instance, unlike the common 2-styrylquinazolinones which are optimized for anti-tubercular activity [1], this compound lacks the styryl group, featuring a simpler methyl substitution at the 2-position. Compared to analogs with a methylene linker between the quinazolinone and benzoate ester, such as methyl 4-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)methyl]benzoate , the direct N-aryl linkage in the target compound creates a conformationally more rigid, planar structure. This structural rigidity is a critical difference that would alter its binding mode and biological target profile.

Chemoinformatics Scaffold Hopping Medicinal Chemistry

High-Value Application Scenarios for methyl 4-(6-methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate


Investigating NADPH Oxidase (NOX)-Driven Inflammation and ROS Biology

This compound's primary cited application is as an inhibitor of NADPH oxidase. Researchers studying the role of ROS in inflammatory diseases, ischemia-reperfusion injury, or neurodegenerative processes should prioritize this compound to dissect the contribution of the NOX enzyme complex. Its use is supported by literature on related quinazolinone NOX inhibitors, which prevent excessive ROS generation rather than merely scavenging them [1]. This makes it a powerful tool for studies where distinguishing between ROS source and ROS damage is crucial, such as in models of diabetic neuropathy or spinal cord injury where NOX inhibitors have shown therapeutic benefit [2].

Synthetic Intermediary for Developing Anti-Infective Agents Against MDR Pathogens

Given the potent anti-staphylococcal activity of its close structural analogs, this compound serves as a critical methyl ester prodrug or late-stage intermediate for medicinal chemistry programs targeting multi-drug resistant ESKAPE pathogens. The proven sub-microgram per mL MIC value and high selectivity index (SI > 40) achieved by free-acid derivatives validate this scaffold for hit-to-lead optimization [3]. Procuring this specific ester ensures access to the correct synthon required to synthesize and screen analogs with defined pharmacokinetic properties, as the ester significantly alters cellular permeability.

A Specific Probe for Rigid Body Pharmacophore Mapping

The unique direct N-aryl linkage in this molecule creates a conformationally restricted scaffold that is ideal for 3D pharmacophore studies. Unlike flexible methylene-linked analogs, this compound's rigid shape can be used to explore the steric boundaries of a protein binding pocket with high precision. This application is critical in structure-based drug design (SBDD) programs where determining the bioactive conformation of a ligand series is the primary bottleneck . By mapping the interaction of this rigid core, researchers can gain clearer structural insights than with more flexible, entropically costly analogs.

Quote Request

Request a Quote for methyl 4-(6-methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.